Nintedanib Impurity F

Description

Properties

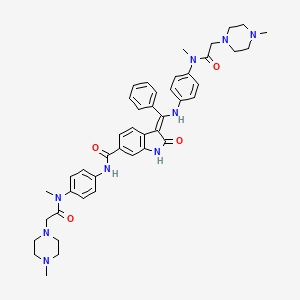

Molecular Formula |

C44H51N9O4 |

|---|---|

Molecular Weight |

769.9 g/mol |

IUPAC Name |

(3Z)-3-[[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]anilino]-phenylmethylidene]-N-[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]phenyl]-2-oxo-1H-indole-6-carboxamide |

InChI |

InChI=1S/C44H51N9O4/c1-48-20-24-52(25-21-48)29-39(54)50(3)35-15-11-33(12-16-35)45-42(31-8-6-5-7-9-31)41-37-19-10-32(28-38(37)47-44(41)57)43(56)46-34-13-17-36(18-14-34)51(4)40(55)30-53-26-22-49(2)23-27-53/h5-19,28,45H,20-27,29-30H2,1-4H3,(H,46,56)(H,47,57)/b42-41- |

InChI Key |

WNVNYYLTQWQGEU-DYFOJMMBSA-N |

Isomeric SMILES |

CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N/C(=C\3/C4=C(C=C(C=C4)C(=O)NC5=CC=C(C=C5)N(C)C(=O)CN6CCN(CC6)C)NC3=O)/C7=CC=CC=C7 |

Canonical SMILES |

CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)NC(=C3C4=C(C=C(C=C4)C(=O)NC5=CC=C(C=C5)N(C)C(=O)CN6CCN(CC6)C)NC3=O)C7=CC=CC=C7 |

Origin of Product |

United States |

Origin and Formation Mechanisms of Nintedanib Impurity F

Synthetic Pathways of Nintedanib (B1663095) and Potential Impurity Formation

The synthesis of nintedanib is a multi-step process involving the condensation of key intermediates. One of the common synthetic routes involves the reaction between (E)-1-acetyl-3-(methoxy-phenyl-methylene)-2-oxo-2,3-dihydro-1H-indole-6-carboxylic acid methyl ester and N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. googleapis.com

During the synthesis of complex molecules like nintedanib, even minor deviations from optimized reaction conditions can lead to the formation of by-products. These process-related impurities can originate from starting materials, intermediates, reagents, or solvents. The formation of dimeric impurities is a known challenge in pharmaceutical manufacturing. google.com

The formation of Nintedanib Impurity F, a dimer, is a result of a side reaction occurring during the synthesis of the final nintedanib molecule. It is hypothesized that the piperazine (B1678402) moiety, which is a key structural feature of a nintedanib side chain, can act as a linker between two molecules. One plausible mechanism involves the formation of a bis-acetamide intermediate that is prone to dimerization. vulcanchem.com In this scenario, one piperazine ring reacts with two molecules of the chloroacetylated intermediate, leading to the formation of the dimeric structure of Impurity F. Patents related to nintedanib synthesis acknowledge the formation of a "dimer impurity" and describe purification processes to reduce its levels in the final product. googleapis.comgoogle.com

Process-Related Impurity Generation during Synthesis

Degradation Pathways of Nintedanib Leading to Impurity F

Forced degradation studies are essential to understand the stability of a drug substance under various stress conditions, such as hydrolysis, oxidation, and photolysis. These studies help in identifying potential degradation products that could form during storage and handling.

Studies have shown that nintedanib is susceptible to degradation under hydrolytic conditions (acidic, basic, and neutral). pharmaffiliates.combldpharm.com The primary degradation pathway involves the hydrolytic cleavage of the methyl ester group, resulting in the formation of a free carboxylic acid moiety (BIBF 1202). synzeal.com While several degradation products have been identified under hydrolytic stress, the formation of the dimeric Impurity F has not been reported as a significant degradation product in these studies. pharmaffiliates.comgoogle.comgoogle.com

Nintedanib has been found to be labile to oxidative stress. bldpharm.comgoogle.com Studies using hydrogen peroxide have shown the formation of several degradation products, including N-oxides of the piperazine ring and products of peroxidation at the alkene bond. However, the formation of this compound has not been specifically attributed to oxidative degradation pathways in the available literature.

Photostability studies are conducted to assess the impact of light on the drug substance. While some studies have reported minor degradation of nintedanib under photolytic stress, leading to the formation of a small percentage of degradants at the alkene bond, it is generally considered to be relatively stable to light. google.com The formation of the dimeric Impurity F has not been identified as a primary photolytic degradation product.

The Formation of this compound Through Thermal Degradation Remains Unsubstantiated by Current Scientific Literature

Despite extensive research into the stability of the anti-fibrotic and anti-cancer agent nintedanib, a definitive link between its thermal degradation and the formation of a specific impurity, known as this compound, has not been established in publicly available scientific literature. Forced degradation studies, a standard practice in pharmaceutical development to determine the stability of a drug substance, have yielded conflicting results regarding nintedanib's susceptibility to heat, and none have explicitly identified Impurity F as a resulting degradant.

This compound is chemically identified as (Z)-N-(4-(N-methyl-2-(4-methylpiperazin-1-yl)acetamido)phenyl)-3-(((4-(N-methyl-2-(4-methylpiperazin-1-yl)acetamido)phenyl)amino)(phenyl)methylene)-2-oxoindoline-6-carboxamide. Its structure suggests a complex formation pathway, potentially involving the dimerization of nintedanib or its intermediates.

Forced degradation studies on nintedanib have explored a range of stress conditions, including heat, acid, base, oxidation, and light, to understand its degradation pathways and identify potential impurities. However, a consensus on its thermal lability is lacking.

Several studies report that nintedanib is relatively stable under thermal stress. For instance, some research indicates no significant degradation when the drug is exposed to temperatures of 80°C for at least eight hours. Other investigations have shown stability at even higher temperatures, such as 105°C, for periods extending from 24 hours to four days.

In contrast, at least one study has reported a minor degradation of 3.6% when nintedanib was subjected to a temperature of 105°C for three hours. Crucially, none of the studies that observed thermal degradation have proceeded to characterize the resulting minor impurities or have identified any of them as this compound.

A Chinese patent describes the synthesis of a similar, unnamed impurity, but this document details a synthetic route rather than a formation mechanism through degradation. The absence of published research directly linking thermal stress to the creation of this compound means that the mechanisms behind its formation, particularly under thermal conditions, remain speculative.

The following table summarizes findings from various forced degradation studies on nintedanib, highlighting the lack of evidence for the formation of Impurity F under thermal stress.

| Stress Condition | Temperature | Duration | Observed Degradation | Impurity F Identified |

| Thermal | 80°C | 8 hours | No significant degradation | No |

| Thermal | 105°C | 24 hours | No significant degradation | No |

| Thermal | 105°C | 4 days | No significant degradation | No |

| Thermal | 105°C | 3 hours | 3.6% | No |

Given the current body of scientific evidence, an assessment of the thermal degradation processes leading to this compound cannot be provided. Further research, including the isolation and characterization of thermal degradants, is necessary to elucidate the precise pathways of nintedanib's thermal decomposition and to confirm whether Impurity F is a product of such processes.

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of impurity profiling in the pharmaceutical industry. Its primary function is to separate the main API from structurally similar impurities, enabling accurate quantification. Given the complexity of the Nintedanib synthesis and potential degradation pathways, achieving baseline separation for all related substances, including this compound, is a significant analytical challenge.

High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase (RP-HPLC) mode, is the most widely adopted technique for the routine quality control of Nintedanib and its impurities. The development of a stability-indicating HPLC method capable of separating this compound involves the systematic optimization of several key parameters.

A typical method employs a C18 stationary phase, which provides the necessary hydrophobicity to retain Nintedanib and its related compounds. The mobile phase generally consists of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol). A gradient elution program, where the proportion of the organic modifier is increased over the course of the analytical run, is crucial. This approach ensures that early-eluting polar compounds are well-resolved while also effectively eluting the more retained, non-polar compounds like Nintedanib and this compound within a reasonable timeframe. Detection is typically performed using a UV-Vis detector set at a wavelength where all compounds exhibit significant absorbance, often in the range of 290–310 nm, corresponding to the chromophore of the indolinone core structure. Method validation according to ICH guidelines confirms specificity, linearity, accuracy, precision, and robustness for the quantification of this compound.

| Parameter | Condition / Value |

|---|---|

| Stationary Phase (Column) | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | Aqueous buffer (e.g., 10 mM Ammonium Acetate (B1210297), pH adjusted) |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detection Wavelength | 298 nm |

| Injection Volume | 10 µL |

Ultra-High Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, offering substantial improvements in speed, resolution, and sensitivity. This technology utilizes columns packed with sub-2 µm particles, which operate at much higher pressures. For the analysis of this compound, converting an existing HPLC method to a UPLC method can yield significant benefits.

The primary advantages include drastically reduced run times (often by a factor of 5 to 10), leading to higher sample throughput. The enhanced peak efficiency and resolution allow for better separation of closely eluting impurities, which is critical for accurate quantification, especially at low concentration levels. Furthermore, the lower flow rates and shorter run times result in a significant reduction in solvent consumption, making UPLC a more environmentally sustainable and cost-effective technique. The optimization process involves geometric scaling of the HPLC method parameters (gradient, flow rate) to the UPLC column dimensions while maintaining the same stationary and mobile phase chemistry to preserve selectivity.

| Parameter | Condition / Value |

|---|---|

| Stationary Phase (Column) | C18 (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) |

| Mobile Phase A | Aqueous buffer (e.g., 10 mM Ammonium Acetate, pH adjusted) |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Gradient (scaled from HPLC method) |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Detection Wavelength | 298 nm |

| Run Time | < 10 minutes |

High-Performance Thin-Layer Chromatography (HPTLC) is a powerful planar chromatographic technique that serves as a valuable alternative or complementary method to HPLC/UPLC. It is particularly useful for rapid screening, semi-quantitative analysis, and identity confirmation. For this compound, an HPTLC method can be developed for quality control checks where high throughput is desired.

The method involves applying standardized spots of the sample solution onto an HPTLC plate pre-coated with silica (B1680970) gel. The plate is then developed in a sealed chamber containing a pre-saturated atmosphere of a specific mobile phase mixture. The choice of mobile phase is critical for achieving differential migration and separation of Nintedanib from Impurity F. After development, the plate is dried, and the separated spots are visualized under UV light. Quantification is performed using a densitometer, which measures the absorbance or fluorescence of the spots. The retention factor (Rf) value of the spot corresponding to this compound is used for its identification.

| Parameter | Condition / Value |

|---|---|

| Stationary Phase | HPTLC plates pre-coated with Silica Gel 60 F254 |

| Mobile Phase Composition | Toluene : Ethyl Acetate : Methanol (B129727) : Ammonia (e.g., 6:2:1:0.1, v/v/v/v) |

| Chamber Saturation Time | 20 minutes |

| Migration Distance | 80 mm |

| Detection | Densitometric scanning at 305 nm |

| Expected Rf Value | Distinct from Nintedanib (e.g., ~0.45) |

Optimization of Ultra-High Performance Liquid Chromatography (UPLC) Techniques

Hyphenated Techniques for Comprehensive Impurity Profiling

Impurity profiling involves the detection, identification, and quantification of all impurities present in a drug substance. ajrconline.orgajrconline.org Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are the cornerstone of modern impurity profiling. ajrconline.orgjclmm.comajrconline.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful and widely used hyphenated technique for this purpose. arabjchem.orgjocpr.com A typical workflow for analyzing Nintedanib for Impurity F would involve:

Separation: A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method is developed to separate Nintedanib from all its related impurities, including Impurity F. jocpr.comresearchgate.net

Detection and Identification: The eluent from the chromatography column is directed into a mass spectrometer. arabjchem.org The MS detector provides mass information for each separated peak, allowing for the tentative identification of known impurities by their mass and the investigation of unknown impurities. jocpr.com

Structural Confirmation: For definitive identification of a previously unknown peak, the fraction can be collected for subsequent analysis by HRMS and NMR, or an LC-MS/MS experiment can be performed in-line to obtain fragmentation data for structural elucidation. researchgate.netarabjchem.org

The use of such validated, stability-indicating hyphenated methods is essential for ensuring that all impurities, including this compound, are adequately controlled within the limits set by regulatory guidelines like the ICH. jclmm.comresearchgate.net

Conclusion

The control of impurities is a critical aspect of ensuring the quality, safety, and efficacy of pharmaceutical products. Nintedanib (B1663095) Impurity F, as a known impurity of the API Nintedanib, requires rigorous analytical monitoring. Understanding its chemical identity, formation, and analytical characterization is essential for pharmaceutical manufacturers to meet regulatory standards and provide a safe and effective medication to patients. The development and validation of robust analytical methods, such as HPLC, are fundamental to this endeavor, allowing for the precise quantification and control of this and other impurities in Nintedanib.

Application of Quality by Design Qbd Principles in Impurity Profiling and Analytical Method Development for Nintedanib Impurity F

Definition and Establishment of Analytical Target Profile (ATP)

The foundation of any QbD-based method development is the establishment of an Analytical Target Profile (ATP). The ATP is a prospective summary of the performance characteristics that the analytical method must achieve to be considered fit for its intended purpose. For the quantification of Nintedanib (B1663095) Impurity F in the Nintedanib drug substance, the primary purpose is to ensure that this specific impurity can be accurately measured and separated from the main active pharmaceutical ingredient (API) and other potential impurities.

The ATP defines the quality requirements for the reportable result. It serves as the guiding objective for all subsequent development and optimization activities. Key elements of the ATP for an HPLC-based method for Nintedanib Impurity F are outlined below.

Table 1: Analytical Target Profile (ATP) for the Quantification of this compound

This table outlines the predefined objectives for the analytical method. Meeting these criteria ensures the method is suitable for its intended use in a regulated environment.

| Attribute | Target Criteria | Justification |

| Analyte | This compound | The specific impurity to be monitored and controlled. |

| Matrix | Nintedanib Drug Substance | The method must perform reliably in the presence of a high concentration of the API. |

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection | Provides the necessary selectivity and sensitivity for separating and quantifying structurally similar compounds. |

| Assay Type | Quantitative Limit Test | To determine the precise level of the impurity relative to a specified limit (e.g., 0.15%). |

| Specificity | The method must be able to resolve this compound from Nintedanib and other known impurities (Resolution > 2.0). | Ensures that the impurity peak is pure and its quantification is not affected by co-eluting substances. |

| Accuracy | Recovery between 90.0% and 110.0% at the specification limit. | Guarantees the measured value is close to the true value of the impurity concentration. |

| Precision (RSD) | Repeatability (n=6): ≤ 5.0%; Intermediate Precision: ≤ 8.0%. | Ensures consistency and reliability of results within and between analytical runs. |

| Limit of Quantitation (LOQ) | ≤ 0.05% with respect to the nominal Nintedanib concentration. | The method must be sensitive enough to quantify the impurity at levels significantly below its control limit. |

| Linearity (r²) | ≥ 0.998 over a range from LOQ to 150% of the specification limit. | Confirms a proportional relationship between detector response and impurity concentration. |

Identification and Control of Critical Quality Attributes (CQAs) in Analytical Methods

Following the establishment of the ATP, the next step is to identify the method's Critical Quality Attributes (CQAs). CQAs are the output characteristics of the analytical method that must be controlled within defined limits to ensure the method consistently meets the ATP. These are the measurable performance indicators that directly reflect the quality of the analytical data.

For the RP-HPLC method targeting this compound, the CQAs are derived directly from the performance requirements set in the ATP. Failure to control these attributes would result in a method that is not fit for purpose.

Table 2: Critical Quality Attributes (CQAs) for the this compound Method

This table links the method's performance outputs (CQAs) to specific acceptance criteria, which are essential for achieving the goals defined in the ATP.

| Critical Quality Attribute (CQA) | Acceptance Criteria | Link to ATP Element |

| Resolution between Nintedanib and this compound | Rₛ ≥ 2.0 | Specificity |

| Tailing Factor for this compound Peak | T ≤ 1.5 | Accuracy, Precision, LOQ |

| Retention Time (RT) of this compound | Within ±10% of the target retention time established during development. | Specificity, Method Robustness |

| Accuracy of Quantification at Specification Limit | Recovery within the range of 90.0% - 110.0%. | Accuracy |

| Precision of Quantification (Relative Standard Deviation) | RSD ≤ 5.0% for replicate injections. | Precision |

Implementation of Risk Assessment Methodologies (e.g., Failure Mode and Effects Analysis - FMEA)

Risk assessment is a critical QbD tool used to identify and evaluate parameters that could potentially impact the method's CQAs. Failure Mode and Effects Analysis (FMEA) is a systematic methodology for this purpose. It involves identifying potential failure modes (deviations in method parameters), their effects on CQAs, and the likelihood of their occurrence and detection.

An FMEA was conducted for the HPLC method to prioritize parameters for further investigation and optimization. Each potential failure mode was scored for Severity (S), Occurrence (O), and Detectability (D) on a scale of 1 to 5. The Risk Priority Number (RPN) was calculated as RPN = S × O × D. Parameters with a high RPN were identified as Critical Method Parameters (CMPs) requiring further study.

Table 3: Failure Mode and Effects Analysis (FMEA) for Method Parameters

This FMEA table assesses the risk associated with various HPLC parameters, highlighting those with the highest potential impact (high RPN) on the method's performance.

| Method Parameter (Potential Failure Mode) | Potential Effect on CQAs | S | O | D | RPN | Risk Level |

| Mobile Phase A: Buffer pH | Shift in retention times, loss of resolution, peak shape degradation. | 5 | 3 | 2 | 30 | High |

| Mobile Phase B: Organic Content (%) | Major shift in retention times, co-elution of peaks, loss of resolution. | 5 | 2 | 2 | 20 | High |

| Column Temperature | Shift in retention times, change in selectivity and resolution. | 4 | 3 | 2 | 24 | High |

| Flow Rate | Proportional shift in retention times, minor effect on resolution. | 3 | 2 | 1 | 6 | Low |

| Injection Volume | Peak broadening and distortion if overloaded, affects accuracy. | 3 | 2 | 1 | 6 | Low |

| UV Detection Wavelength | Affects sensitivity (LOQ) and linearity. Minimal impact on selectivity. | 4 | 1 | 1 | 4 | Low |

| Column Lot/Batch | Minor variability in retention time and selectivity. | 3 | 3 | 3 | 27 | High |

The FMEA identified Mobile Phase pH, Organic Content (%), Column Temperature, and Column Lot as high-risk parameters that could significantly impact the CQAs. These were carried forward for systematic optimization using Design of Experiments (DoE).

Design of Experiments (DoE) for Method Optimization and Robustness Studies

Based on the risk assessment, a Design of Experiments (DoE) approach was employed to systematically study the effects of the identified Critical Method Parameters (CMPs) on the method's CQAs. A three-factor, three-level Box-Behnken Design (BBD) was selected to investigate the relationships between Mobile Phase pH, Organic Content (%), and Column Temperature. The key CQAs measured as responses were Resolution (Rₛ) between Nintedanib and this compound, and the Tailing Factor (T) of the Impurity F peak.

Table 4: Box-Behnken Design and Experimental Results

This table shows the experimental runs conducted as part of the DoE study, with the measured outcomes for the critical quality attributes (Resolution and Tailing Factor).

| Run | Factor 1: pH | Factor 2: Organic (%) | Factor 3: Temp (°C) | Response 1: Resolution (Rₛ) | Response 2: Tailing Factor (T) |

| 1 | 3.0 | 35 | 35 | 1.8 | 1.6 |

| 2 | 3.5 | 35 | 40 | 2.8 | 1.2 |

| 3 | 3.0 | 40 | 40 | 2.1 | 1.3 |

| 4 | 3.5 | 40 | 35 | 2.5 | 1.1 |

| 5 | 3.25 | 37.5 | 37.5 | 3.1 | 1.0 |

| 6 | 3.5 | 35 | 35 | 2.6 | 1.3 |

| 7 | 3.0 | 37.5 | 40 | 2.4 | 1.4 |

| 8 | 3.25 | 35 | 37.5 | 2.4 | 1.4 |

| 9 | 3.25 | 40 | 37.5 | 2.7 | 1.2 |

| 10 | 3.25 | 37.5 | 35 | 2.9 | 1.2 |

| 11 | 3.0 | 37.5 | 35 | 2.2 | 1.5 |

| 12 | 3.5 | 40 | 40 | 3.0 | 1.1 |

| 13 | 3.25 | 37.5 | 37.5 | 3.2 | 1.0 |

| 14 | 3.5 | 37.5 | 35 | 2.8 | 1.2 |

| 15 | 3.0 | 40 | 35 | 1.9 | 1.4 |

Statistical analysis (ANOVA) of the DoE results generated mathematical models that described the relationship between the factors and responses. The analysis revealed that all three factors had a significant impact on resolution, with notable interaction effects between pH and temperature. The tailing factor was most significantly influenced by pH.

Establishment of Method Operable Design Region (MODR)

The final step in the QbD process is the establishment of the Method Operable Design Region (MODR). The MODR is a multi-dimensional space defined by the ranges of the CMPs that have been demonstrated to consistently produce results meeting all CQA criteria. It represents the "safe operating space" for the analytical method.

Using the mathematical models from the DoE, a graphical MODR was generated by overlaying contour plots of the passing CQA criteria (Rₛ ≥ 2.0 and T ≤ 1.5). This region provides operational flexibility, as any set point within the MODR is considered validated and does not require re-validation for adjustments within its boundaries. The robustness of the method is inherently proven by the size and definition of the MODR.

Table 5: Established Method Operable Design Region (MODR)

This table defines the proven acceptable ranges for the critical method parameters. Operating within these ranges guarantees that the method will meet its predefined quality targets.

| Critical Method Parameter (CMP) | Proven Acceptable Range | Nominal Set Point |

| Mobile Phase pH | 3.2 – 3.6 | 3.4 |

| Mobile Phase Organic Content (%) | 36% – 40% | 38% |

| Column Temperature (°C) | 37°C – 42°C | 40°C |

By defining this MODR, the analytical method for this compound is not just optimized for a single point but is robust across a range of conditions, ensuring reliable performance throughout the lifecycle of the product. This QbD-driven approach results in a well-understood, flexible, and highly reliable analytical method fit for its intended purpose in a regulated pharmaceutical environment.

Impurity Control Strategies and Methodological Research for Nintedanib Impurity F

Research on Process Optimization for Impurity Mitigation during Synthesis

The formation of impurities during the synthesis of an active pharmaceutical ingredient (API) is a significant concern. Research into the manufacturing process of Nintedanib (B1663095) aims to identify and control the parameters that lead to the generation of Nintedanib Impurity F.

One synthetic route for Nintedanib involves the reaction of (E)-1-acetyl-3-(ethoxy-phenyl-methylenyl)-2-oxo-2,3-dihydro-1H-indole-6-carboxylic acid methyl ester with an acetamide (B32628) compound in DMF, followed by a reaction with piperidine. Another patented process involves reacting a compound of formula VI with acetic anhydride (B1165640) and triethyl orthobenzoate to yield a compound of formula V, which is then reacted with a compound of formula IV to produce Nintedanib. google.com Process optimization studies focus on modifications to reaction conditions such as temperature, solvents, and reagents to reduce the formation of Impurity F. google.comgoogle.com For instance, a patented method describes a process for preparing Nintedanib where the level of a specific impurity (compound of formula B) is controlled to be less than 0.15% w/w. google.com This is achieved through specific treatment of an intermediate (compound of formula V) with a defined solvent system. google.com

A Chinese patent outlines a preparation method for an impurity of Nintedanib, which can be used to control its content to less than 0.1% during the manufacturing process of Nintedanib or Nintedanib esylate. google.com The method involves the reaction of a precursor with piperidines in a solvent such as methanol (B129727), ethanol, isopropanol, or N,N-dimethylformamide at a temperature of 60°C to 80°C. google.com Purification is then carried out by recrystallization. google.com

Table 1: Synthetic Process Parameters and their Impact on Impurity F Formation

| Parameter | Standard Condition | Optimized Condition for Impurity F Mitigation | Expected Outcome |

|---|---|---|---|

| Reaction Temperature | 60-80°C google.com | Lowered or tightly controlled within the optimal range | Reduced rate of side reactions leading to Impurity F |

| Solvent System | Alcohols, DMF google.com | Use of a solvent system that minimizes solubility of impurity precursors | Precipitation of intermediates, reducing their availability for impurity formation |

| Reagent Stoichiometry | Equimolar or slight excess | Precise control of reactant ratios | Minimized unreacted starting materials that could form Impurity F |

| Purification Method | Standard recrystallization | Multi-step recrystallization or use of specific anti-solvents | Enhanced removal of Impurity F from the final product |

Development of Stability-Indicating Analytical Methods for Long-Term Impurity Monitoring

To ensure the quality of Nintedanib over its shelf life, stability-indicating analytical methods are crucial. These methods must be able to separate and quantify Nintedanib from its potential degradation products and process-related impurities, including Impurity F. researchgate.net

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a commonly employed technique for this purpose. jocpr.comwisdomlib.orgwjpr.net Several studies have focused on developing and validating RP-HPLC methods for the determination of Nintedanib and its related substances. researchgate.netwisdomlib.orgwjpr.net These methods are validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness. jocpr.comwjpr.net

One study details an RP-HPLC method using a YMC Pack ODS-AQ (C18) column with a gradient elution of water (pH adjusted to 3.0 with orthophosphoric acid) and acetonitrile (B52724) at a flow rate of 1.0 mL/min and detection at 210 nm. jocpr.com Another developed method utilized an X-Select charged surface hybrid Phenyl Hexyl column with a mobile phase consisting of water, acetonitrile, and methanol with 0.1% trifluoroacetic acid and 0.05% formic acid, at a flow rate of 1.0 ml/min and detection at 285 nm. nih.gov Forced degradation studies, where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light, are performed to demonstrate the stability-indicating nature of the method. jocpr.comnih.gov For Nintedanib, it has been shown to be particularly susceptible to degradation under alkaline and oxidative conditions. arabjchem.org

Table 2: Example Parameters for a Stability-Indicating RP-HPLC Method for this compound

| Parameter | Condition | Rationale |

|---|---|---|

| Stationary Phase | YMC Triart, C18 (250 x 4.6) mm, 3µm wjpr.net | Provides good separation for Nintedanib and its impurities. |

| Mobile Phase | Gradient program with ammonium (B1175870) acetate (B1210297) and acetonitrile wisdomlib.org | Allows for the effective separation of compounds with different polarities. |

| Flow Rate | 1.0 mL/min wjpr.net | Ensures optimal separation and reasonable run time. |

| Column Temperature | 35°C wjpr.net | Maintains consistent retention times and peak shapes. |

| Detection Wavelength | 245 nm wjpr.net | Provides good sensitivity for Nintedanib and its impurities. |

| Injection Volume | 10 μL wjpr.net | Standard volume for reproducible results. |

Methodologies for Reference Standard Development and Certification for Impurity F

The accurate quantification of this compound relies on the availability of a high-quality, well-characterized reference standard. synzeal.comsynthinkchemicals.comaquigenbio.com The development and certification of such a standard is a meticulous process.

The first step is the isolation and purification of the impurity from crude Nintedanib or its synthesis through a dedicated route. google.com Once a sufficient quantity of the impurity with high purity (typically >95%) is obtained, its structure must be unequivocally confirmed. This involves a suite of analytical techniques, including:

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure.

Infrared (IR) Spectroscopy: To identify functional groups.

Following structural confirmation, the reference standard must be certified for its purity. This is often accomplished using a mass balance approach, which involves quantifying the main component and all significant impurities (organic, inorganic, and residual solvents) and water content. The purity is then calculated by subtracting the total percentage of impurities from 100%. Companies specializing in pharmaceutical reference standards provide comprehensive characterization data with their products to ensure compliance with regulatory guidelines. synzeal.comaquigenbio.comlgcstandards.comclearsynth.com These certified reference standards are essential for the validation of analytical methods and for routine quality control applications in the pharmaceutical industry. synzeal.comaquigenbio.com

Table 3: Characterization Techniques for this compound Reference Standard Certification

| Technique | Purpose | Typical Result/Specification |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of organic impurities | Purity > 95% |

| Mass Spectrometry (MS) | Confirmation of molecular weight (C44H51N9O4, Mol. Wt. 770) aquigenbio.com | Consistent with the proposed structure |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation and confirmation | Spectra consistent with the assigned structure of Impurity F |

| Infrared (IR) Spectroscopy | Identification of functional groups | Characteristic absorption bands for the functional groups present |

| Thermogravimetric Analysis (TGA) | Determination of water content and residual solvents | Loss on drying within specified limits |

| Elemental Analysis | Confirmation of elemental composition | Experimental values within ±0.4% of theoretical values |

Regulatory Science and Compliance Research for Pharmaceutical Impurities

Analysis of International Council for Harmonisation (ICH) Guidelines (Q1, Q2, Q3) in Impurity Control

The control of impurities in pharmaceutical products is a critical aspect of ensuring their quality, safety, and efficacy. gmpinsiders.compharmaffiliates.com The International Council for Harmonisation (ICH) has established a series of guidelines that provide a framework for the control of impurities in new drug substances and products. gmpinsiders.com These guidelines are essential for regulatory applications and are applied throughout the lifecycle of a drug, including for Nintedanib (B1663095) and its associated impurities like Nintedanib Impurity F. The primary quality guidelines relevant to impurity control are ICH Q1 (Stability), Q2 (Analytical Validation), and Q3 (Impurities). ich.orggsconlinepress.comyoutube.com

ICH Q1: Stability Testing ICH Q1 provides guidance on how to conduct stability testing to evaluate the quality of a drug substance or drug product over time under the influence of various environmental factors such as temperature, humidity, and light. ich.org These studies are crucial for identifying degradation products, which are a type of organic impurity that can form during storage. gmpinsiders.comeuropa.eu By subjecting the drug substance to stress conditions (forced degradation), potential degradation pathways can be elucidated, and impurities like this compound, if it is a degradant, can be identified. jocpr.comarabjchem.org The stability data helps in establishing a re-test period for the drug substance and a shelf life for the drug product, along with recommended storage conditions. gsconlinepress.com

ICH Q2: Validation of Analytical Procedures ICH Q2 (R1) outlines the requirements for validating analytical procedures to ensure they are suitable for their intended purpose. gsconlinepress.comeuropa.eu For impurity control, this means having validated methods for accurately detecting and quantifying impurities like this compound. fda.gov The validation process demonstrates that the analytical method is reliable, reproducible, and accurate for the measurement of the impurity. gmpinsiders.com This guideline details the validation characteristics needed, which include specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit. jocpr.com The development and validation of analytical methods for Nintedanib and its related substances are performed in accordance with these ICH guidelines. wisdomlib.org

ICH Q3: Impurities The ICH Q3 series of guidelines specifically addresses the control of impurities. ich.org

ICH Q3A(R2): Impurities in New Drug Substances This guideline provides a framework for the identification, qualification, and control of organic impurities in new drug substances produced by chemical synthesis. gmpinsiders.comeuropa.eufda.gov It establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. jpionline.org Any impurity present above the identification threshold must have its structure characterized. europa.eujpionline.org If an impurity level exceeds the qualification threshold, its safety must be justified through toxicological data. fda.gov

ICH Q3B(R2): Impurities in New Drug Products This guideline focuses on impurities that arise during the manufacturing of the finished drug product and from the degradation of the drug substance within the product. gmpinsiders.com It sets thresholds for degradation products and emphasizes monitoring and controlling these impurities throughout the product's shelf life. gmpinsiders.com

ICH Q3C: Residual Solvents This guideline controls residual solvents, which are organic volatile chemicals used in the manufacturing process. gmpinsiders.comeuropa.eu

ICH Q3D: Elemental Impurities This guideline addresses the risk and control of elemental impurities, which can be introduced from raw materials or manufacturing equipment. gsconlinepress.com

The collective application of these guidelines ensures a comprehensive control strategy for impurities such as this compound, from initial development and stability testing to routine quality control of the final product. europa.eu

Method Validation Parameters and Regulatory Standards for Impurity Quantification

The quantification of pharmaceutical impurities like this compound requires highly sensitive and specific analytical methods. The validation of these methods according to regulatory standards, primarily ICH Q2(R1), is mandatory to ensure the reliability and accuracy of the results. europa.eufda.gov High-Performance Liquid Chromatography (HPLC), particularly Reverse Phase HPLC (RP-HPLC), is a commonly employed technique for the separation and quantification of Nintedanib and its related substances. jocpr.comwisdomlib.org

Method validation involves the assessment of several key parameters:

Specificity: This ensures that the analytical method can unequivocally assess the analyte in the presence of other components that may be expected to be present, such as other impurities, degradants, or excipients. wisdomlib.org For Nintedanib impurity analysis, specificity studies confirmed that the method effectively distinguishes the main drug from its impurities without interference. wisdomlib.org

Linearity: This is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. Studies for Nintedanib impurities have demonstrated linearity with correlation coefficients (r²) greater than 0.998 over specified concentration ranges. wisdomlib.orgresearchgate.net

Range: The interval between the upper and lower concentration levels of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: This parameter measures the closeness of the test results obtained by the method to the true value. It is often assessed using recovery studies by spiking the impurity into a placebo matrix. Recovery rates for Nintedanib impurities were consistently within the acceptable range of 80% to 120%. wisdomlib.org

Precision: This expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It includes repeatability (intra-day precision) and intermediate precision (inter-day precision or ruggedness). For Nintedanib impurity methods, the relative standard deviation (%RSD) values were typically below 5%, indicating good precision. wisdomlib.orgresearchgate.net

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. For some Nintedanib impurity methods, the LOD was below 0.031% w/w. wisdomlib.org

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. jocpr.com The LOQ for Nintedanib in one study was found to be 2 µg/mL. jocpr.com A method for degradation products of Nintedanib reported an LOQ of 0.0002 mg/mL. arabjchem.org

Robustness: This measures the capacity of a method to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.

The following table summarizes typical validation parameters from a study on an RP-HPLC method for Nintedanib and its related substances.

| Validation Parameter | Finding / Result | Reference |

|---|---|---|

| Linearity (Correlation Coefficient, r²) | > 0.998 | wisdomlib.org |

| Concentration Range | ~0.10 µg/ml to 2.0 µg/ml | wisdomlib.org |

| Accuracy (% Recovery) | 80% - 120% | wisdomlib.org |

| Precision (%RSD) | < 5% | wisdomlib.org |

| Limit of Detection (LOD) | < 0.031% w/w | wisdomlib.org |

| Limit of Quantitation (LOQ) | 0.0002 mg/mL | arabjchem.org |

Research on Quantitative Structure-Activity Relationship (QSAR) Analysis Methodologies for Impurity Assessment

Quantitative Structure-Activity Relationship (QSAR) is a computational toxicology method used to predict the physicochemical, biological, and toxicological properties of chemicals based on their molecular structure. nih.govwikipedia.org In pharmaceutical regulatory science, QSAR plays a crucial role in assessing the potential risks of impurities, especially their mutagenicity and carcinogenicity, when experimental data is limited or unavailable. nih.govfda.gov This approach is a cornerstone of the ICH M7 guideline for the assessment and control of DNA reactive (mutagenic) impurities. jpionline.orgtoxstrategies.comeuropa.eu

The fundamental principle of QSAR is that similar chemical structures are likely to exhibit similar biological activities. fda.gov QSAR models are developed by correlating the structural features of a large set of known chemicals with their observed activities (e.g., mutagenicity). fda.gov These validated models can then be used to predict the activity of new or untested compounds, such as this compound. wikipedia.org

The ICH M7 guideline advocates for a two-pronged QSAR approach for impurity assessment:

Expert Rule-Based Methodology: This approach uses a set of rules derived from existing knowledge of chemical substructures known to be associated with mutagenicity (structural alerts).

Statistical-Based Methodology: This method uses statistical models built from large datasets to predict the probability of a compound being mutagenic. fda.gov

A comprehensive assessment typically involves using two complementary QSAR models. A positive result from either model would lead to the impurity being considered potentially mutagenic, triggering the need for further control or testing. pnrjournal.com

Regulatory bodies like the U.S. Food and Drug Administration (FDA) utilize QSAR analysis in the safety assessment of pharmaceutical impurities. nih.gov In the case of Nintedanib, FDA documents reveal that QSAR analysis was specifically requested and conducted for several process impurities to evaluate their potential genotoxicity. fda.gov

The following table details key communications between the regulatory authority and the manufacturer regarding the QSAR analysis of Nintedanib impurities during its development.

| Date | Key Content of Communication | Reference |

|---|---|---|

| August 19, 2011 | The FDA's Division of Pulmonary, Allergy, and Rheumatology Products (DPARP) requested QSAR analysis of 7 additional compounds (impurities). | fda.gov |

| September 6, 2011 | The manufacturer (Boehringer Ingelheim) submitted the results of the QSAR analysis for the Nintedanib impurities using DEREK and MC4PC software. | fda.gov |

| December 1, 2011 | DPARP informed the manufacturer that the Division generally concurred with their positions on the impurities. | fda.gov |

This documented use of QSAR for Nintedanib impurities underscores the importance of these in silico methodologies in modern drug development and regulatory compliance, providing a rapid and resource-efficient way to prioritize and manage potentially hazardous impurities. nih.gov

Future Research Directions and Emerging Technologies in Nintedanib Impurity F Analysis

Novel Analytical Techniques for Enhanced Detection and Characterization

The accurate quantification and characterization of Nintedanib (B1663095) Impurity F, especially at trace levels, necessitate analytical techniques that offer superior sensitivity, resolution, and specificity over conventional methods. Future research is increasingly directed towards the adoption and refinement of advanced analytical platforms.

Key research findings indicate that while standard HPLC-UV is effective for routine quality control, it can face limitations in resolving Impurity F from other structurally similar compounds or in achieving the low detection limits required for future regulatory tightening. The exploration of next-generation techniques is therefore critical.

Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS): This combination represents a significant leap forward. UHPLC systems, using sub-2 µm particle columns, provide drastically reduced run times and enhanced chromatographic resolution, enabling clearer separation of Impurity F from the Nintedanib API and other related substances. When coupled with HRMS analyzers like Orbitrap or Time-of-Flight (TOF), this technique allows for exact mass measurements. This capability is invaluable for the unequivocal identification of Impurity F without relying on a reference standard and for the structural elucidation of any new, unknown degradation products.

Two-Dimensional Liquid Chromatography (2D-LC): For highly complex samples where Impurity F may co-elute with other components, 2D-LC offers unparalleled resolving power. In a comprehensive (LC×LC) or heart-cutting (LC-LC) setup, a fraction containing the impurity from the first dimension is subjected to a second, orthogonal separation. This approach effectively removes matrix interferences and resolves closely related structures, leading to highly accurate quantification.

Supercritical Fluid Chromatography (SFC): As a green analytical alternative, SFC utilizes supercritical carbon dioxide as the primary mobile phase, significantly reducing organic solvent consumption. It offers unique selectivity for polar and chiral compounds and can provide faster, more efficient separations than traditional HPLC. Research into developing and validating an SFC method for Nintedanib and its impurities could lead to more sustainable and cost-effective quality control processes.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): IMS adds a powerful dimension of separation based on the size, shape, and charge of an ion as it drifts through a gas-filled cell. This technique can distinguish between isomers that are inseparable by chromatography and have identical mass-to-charge ratios. For Impurity F, IMS-MS could provide an additional layer of confirmation and help characterize its three-dimensional structure, offering deeper chemical insight.

The table below compares these emerging analytical techniques for their application in Nintedanib Impurity F analysis.

| Technique | Principle of Operation | Key Advantage for Impurity F Analysis | Potential Limitation |

|---|---|---|---|

| UHPLC-HRMS | Chromatographic separation using sub-2 µm particles coupled with high-resolution mass detection. | Provides exact mass for confident identification and high sensitivity for trace-level quantification. | Higher initial instrument cost and complexity compared to standard HPLC. |

| 2D-LC | Two independent chromatographic separations are coupled online for enhanced peak capacity. | Exceptional resolution of co-eluting peaks, ensuring accurate quantification in complex matrices. | Complex method development and data processing; longer analysis time per sample. |

| SFC | Chromatography using a supercritical fluid (e.g., CO₂) as the mobile phase. | Reduced organic solvent usage ("Green Chemistry"); unique selectivity and fast separations. | Requires specialized equipment; method development can be challenging for highly polar analytes. |

| IMS-MS | Ions are separated based on their mobility in a buffer gas before mass analysis. | Can separate isomers and provides structural information (collisional cross-section). | Database of collisional cross-section values is still growing; requires specialized expertise. |

Computational Approaches in Impurity Formation Prediction

A proactive approach to impurity control involves understanding and predicting the formation pathways of this compound. In silico, or computational, modeling is emerging as a powerful tool to achieve this, reducing the need for extensive and time-consuming laboratory-based forced degradation studies.

Forced Degradation Pathway Prediction: Software platforms can simulate the effect of various stress conditions (hydrolytic, oxidative, thermal, photolytic) on the Nintedanib molecule. By applying rules of chemical reactivity, these tools can predict a ranked list of potential degradation products, including the likelihood of Impurity F formation under specific pH or temperature conditions. This allows chemists to focus experimental work on the most probable pathways.

Density Functional Theory (DFT) Calculations: DFT and other quantum mechanical methods can be used to model the reaction mechanism for the formation of Impurity F at an electronic level. By calculating the reaction energies and activation barriers for potential synthetic or degradative pathways, researchers can identify the most thermodynamically and kinetically favorable routes. This knowledge is crucial for redesigning synthetic steps to avoid the conditions that lead to impurity generation.

Quantitative Structure-Property Relationship (QSPR): QSPR models can be developed to establish a mathematical relationship between the molecular structures of reactants/intermediates and the rate of Impurity F formation. Once a robust model is built and validated, it can be used to screen different synthetic precursors or reaction conditions to identify those that minimize the impurity yield.

The following table outlines the application of these computational methods to the study of this compound.

| Computational Method | Application to Impurity F | Predicted Outcome | Required Input Data |

|---|---|---|---|

| Forced Degradation Modeling | Predicting the formation of Impurity F under various stress conditions. | A list of potential degradation products and their formation likelihood. | 2D structure of Nintedanib; definition of stress conditions (e.g., pH, temp). |

| Density Functional Theory (DFT) | Investigating the energetic favorability of reaction pathways leading to Impurity F. | Reaction energies, activation barriers, and transition state geometries. | 3D structures of reactants, intermediates, and products. |

| QSPR Modeling | Correlating molecular descriptors with the observed rate of Impurity F formation. | A predictive equation to estimate impurity levels based on process parameters. | A dataset of experimental conditions and corresponding Impurity F levels. |

Strategies for Green Chemistry in Impurity Reduction

Beyond detection and prediction, future research is heavily invested in developing environmentally sustainable strategies to control this compound at its source. Green chemistry principles offer a framework for designing manufacturing processes that are inherently safer and more efficient, directly leading to higher product purity.

Process Optimization via Continuous Flow Chemistry: Migrating from traditional batch manufacturing to continuous flow systems offers superior control over reaction parameters like temperature, pressure, and residence time. This precise control can be leveraged to operate within a narrow process window that maximizes the yield of Nintedanib while minimizing the kinetic or thermodynamic conditions that favor the formation of Impurity F. The reduced reactor volume also enhances safety.

Development of Selective Catalysts: Research into novel catalytic systems (homogeneous, heterogeneous, or enzymatic) that selectively promote the desired reaction to form Nintedanib is a key area. An ideal catalyst would have high turnover numbers for the main reaction while showing little to no activity for the side reaction that produces Impurity F. Biocatalysis, using enzymes, is particularly promising due to its unparalleled selectivity under mild, aqueous conditions.

Greener Solvent and Reagent Selection: A primary focus of green chemistry is the replacement of hazardous solvents and reagents. For the Nintedanib synthesis, this involves identifying and validating greener alternatives (e.g., bio-derived solvents like 2-methyltetrahydrofuran, or ionic liquids) that not only reduce environmental impact but also disfavor the formation of Impurity F. Solvent selection guides and computational tools can aid in this process.

Advanced Green Purification Techniques: For removing any Impurity F that does form, green purification methods are being explored. Preparative Supercritical Fluid Chromatography (Prep-SFC) can replace traditional silica (B1680970) gel chromatography, drastically cutting solvent waste. Similarly, research into selective crystallization techniques that leave Impurity F in the mother liquor can offer a highly efficient, solvent-minimal purification step.

This table summarizes key green chemistry strategies for controlling this compound.

| Strategy | Principle | Advantage in Impurity F Control | Implementation Challenge |

|---|---|---|---|

| Continuous Flow Chemistry | Performing reactions in a continuously flowing stream within a microreactor. | Precise control over reaction parameters minimizes side reactions and impurity formation. | Requires specialized equipment and process re-engineering from batch to flow. |

| Selective Catalysis | Using a catalyst that specifically accelerates the desired reaction over side reactions. | Reduces impurity formation at the source, increasing process efficiency and atom economy. | Discovery and optimization of a suitable, robust, and cost-effective catalyst. |

| Greener Solvent Selection | Replacing hazardous organic solvents with environmentally benign alternatives. | Can alter reaction kinetics and solubility to disfavor Impurity F formation. | Ensuring the green solvent provides comparable or better performance (yield, purity). |

| Green Purification | Employing purification methods that minimize energy and solvent consumption. | Efficiently removes Impurity F with a significantly lower environmental footprint. | High capital cost for technologies like preparative SFC; process development. |

Q & A

Q. How to design experiments investigating the impact of raw material variability on Impurity F formation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.